2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-3-yl)acetamide is a complex organic compound notable for its unique structural features. It integrates a cycloheptapyridazine framework with a pyridine moiety and an acetamide functional group. The molecular formula of this compound is , and it has a molecular weight of approximately 286.34 g/mol. The presence of nitrogen and oxygen heteroatoms suggests potential for diverse chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and related fields.
This compound is classified under heterocyclic compounds due to its incorporation of nitrogen-containing rings. It also falls within the category of acetamides due to the presence of the acetamide functional group.
The synthesis of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-3-yl)acetamide typically involves several steps:
These methods indicate a multi-step synthetic approach that leverages established organic chemistry techniques .
The molecular structure of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-3-yl)acetamide can be represented by its IUPAC name and molecular formula:
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=CN=CC=C3The structure includes multiple rings and functional groups that contribute to its reactivity and potential biological interactions.
The InChI Key for this compound is MEAGGFGELVJVEE-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.
The compound can undergo various chemical transformations. Common reactions include:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further derivatization .
The mechanism of action for 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-3-yl)acetamide involves interactions with biological macromolecules. It may bind to enzymes or receptors relevant in disease pathways. Such interactions can disrupt normal cellular processes, leading to therapeutic effects. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile .
While specific physical properties such as melting point or boiling point are not extensively documented in available literature, general characteristics include:
Key chemical properties include:
These properties contribute to its reactivity and interactions in biological systems .
Given its structural complexity and potential biological activity, 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-3-yl)acetamide could find applications in:
Further research is needed to fully elucidate its potential applications and optimize its efficacy in various therapeutic contexts .
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6